Iridium-Catalyzed Asymmetric Hydrogenation Outperforms Alternative Routes in Yield and Enantiomeric Excess
When the (S)-enantiomer of 2-amino-2-(4-isopropylphenyl)ethanol is produced via iridium/(R,S)-f-binaphane-catalyzed asymmetric hydrogenation of the corresponding β-amino ketone, it is obtained with 98% yield and 99% enantiomeric excess (ee), representing the highest efficiency reported among three principal synthetic methodologies . In contrast, dynamic kinetic resolution (DKR) amination using an Ir/Fe bifunctional system delivers 87% yield and 95% ee, while radical C–H amination with a Cu/bisoxazoline catalyst achieves only 72% yield and 91% ee for the same isopropylphenyl substrate .
| Evidence Dimension | Synthetic efficiency for (S)-enantiomer production |
|---|---|
| Target Compound Data | 98% yield, 99% ee (Ir/f-binaphane hydrogenation) |
| Comparator Or Baseline | 87% yield, 95% ee (Ir/Fe DKR amination); 72% yield, 91% ee (Cu/bisoxazoline radical C–H amination) |
| Quantified Difference | Hydrogenation provides +11% yield and +4% ee over DKR; +26% yield and +8% ee over radical C–H amination |
| Conditions | 50 bar H₂, 40 °C, Ir/(R,S)-f-binaphane catalyst for hydrogenation; cooperative Ir/Fe catalysis for DKR; chiral Cu/bisoxazoline for radical amination |
Why This Matters
Higher yield and ee translate directly to lower cost per gram of enantiopure product and reduced purification burden, favoring the iridium hydrogenation route for procurement at research and pilot scales.
